Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Differentiation Versus Furan-2-yl and Dimethylpyrazole Regioisomers
The target compound's computed XLogP3 of 2.2 positions it at the lower boundary of CNS drug-like space, while its TPSA of 85.5 Ų suggests moderate passive membrane permeability [1]. The furan-3-yl substitution at the pyrazole 4-position contributes distinct electronic profiles compared to furan-2-yl analogs such as N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3,4-dimethylbenzenesulfonamide (BenchChem B305091), which present altered hydrogen-bonding geometry and different steric demand. Additionally, the target compound differs markedly from N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide (CAS 890598-27-3), in which the electron-donating dimethyl substituents on the pyrazole ring alter both the electronic character of the heterocycle and the overall lipophilicity . These physicochemical differences are procurement-critical because they govern compound behavior in cell-based assays, solubility in screening buffers, and passive CNS penetration potential [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.2; TPSA = 85.5 Ų; H-bond donors = 1; H-bond acceptors = 5; Rotatable bonds = 6 |
| Comparator Or Baseline | N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide (CAS 890598-27-3): additional methyl groups on pyrazole increase lipophilicity and alter TPSA. Furan-2-yl regioisomer: altered H-bond acceptor geometry at the furan oxygen position. |
| Quantified Difference | Baseline lipophilicity for CNS drug-likeness (XLogP3 = 2.2; TPSA = 85.5 Ų); comparator data not available from a single source but structurally predictable divergence in these computed parameters. |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 algorithms (PubChem 2021.05.07 release) |
Why This Matters
For procurement decisions, the unique combination of furan-3-yl regioisomerism and 3,4-dimethylbenzenesulfonamide substitution generates a physicochemical signature not replicated by any single commercially available regioisomer, making this a non-interchangeable entity in screening collections.
- [1] PubChem Compound Summary CID 122244861. Computed molecular descriptors: XLogP3 = 2.2, TPSA = 85.5 Ų. National Center for Biotechnology Information. Accessed 2026-05-13. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541–553. View Source
